![molecular formula C9H10N4S B3128889 N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 338981-89-8](/img/structure/B3128889.png)
N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Overview
Description
Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .
Synthesis Analysis
The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a fused ring system containing a thiophene and a pyrimidine ring . The exact structure of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on the positions of the dimethylamino and methanimidamide substituents on the ring system.Chemical Reactions Analysis
The chemical reactions of thieno[2,3-d]pyrimidines would depend on the specific substituents present on the ring system. Generally, these compounds can undergo reactions typical of heterocyclic compounds, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” would depend on its specific structure. Generally, thieno[2,3-d]pyrimidines are solid at room temperature .Mechanism of Action
N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide inhibits PARP by binding to the enzyme's catalytic domain, thereby preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defects in DNA repair pathways.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a highly specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and other cellular processes. However, its potency can also make it difficult to interpret results, as even small amounts of residual PARP activity can have significant effects on cellular processes. Additionally, this compound has a relatively short half-life in vivo, which can limit its therapeutic potential.
Future Directions
1. Development of more potent and selective PARP inhibitors, with longer half-lives and improved pharmacokinetic properties.
2. Investigation of the role of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Development of biomarkers to identify patients who are most likely to benefit from PARP inhibitor therapy.
4. Investigation of the role of PARP inhibitors in non-cancer diseases, such as cardiovascular and neurodegenerative disorders.
5. Investigation of the potential for PARP inhibitors to overcome resistance to other chemotherapeutic agents.
In conclusion, N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a potent and specific inhibitor of PARP that has shown promise as a therapeutic agent for cancer and other diseases. Ongoing research will continue to explore its potential applications and identify new directions for its use.
Scientific Research Applications
N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide has been extensively studied for its potential use in cancer therapy, as PARP inhibitors have been shown to have selective toxicity against cancer cells with defects in DNA repair pathways. This compound has also been investigated for its potential use in treating other diseases, such as stroke, myocardial infarction, and neurodegenerative disorders.
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13(2)6-12-8-7-3-4-14-9(7)11-5-10-8/h3-6H,1-2H3/b12-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAJEGZODZFZIB-SDQBBNPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C2C=CSC2=NC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N\C1=C2C=CSC2=NC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.